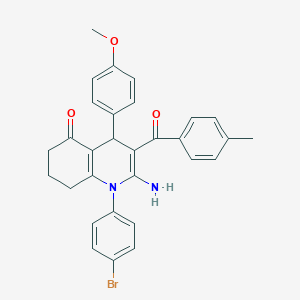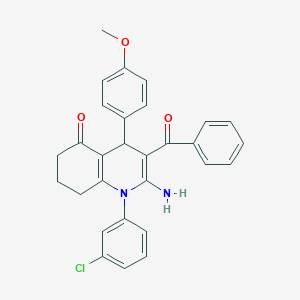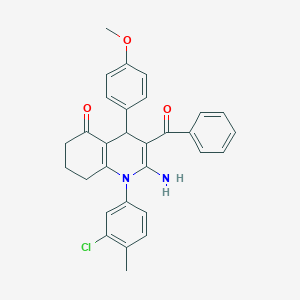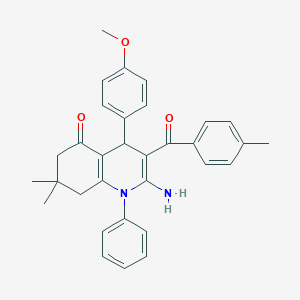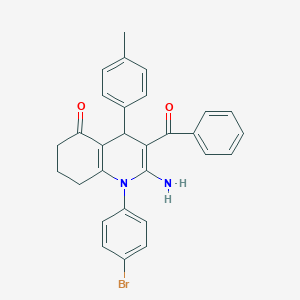![molecular formula C26H19N3O4S2 B304406 N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B304406.png)
N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as compound 1, is a synthetic molecule that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce cell death in cancer cells through the activation of apoptotic pathways.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1 in lab experiments is its ability to inhibit the activity of specific enzymes, which can provide insight into the mechanism of action of these enzymes. Another advantage is its potential therapeutic applications in treating various diseases. However, one limitation of using N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1. One direction is to further investigate its mechanism of action and how it interacts with specific enzymes. Another direction is to study its potential use in combination with other drugs for the treatment of diseases such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration of N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1 for therapeutic applications.
Méthodes De Synthèse
Compound 1 is synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde to form a Schiff base. This Schiff base is then reacted with 4-mercaptophenyl acetic acid to form the corresponding thioether. The thioether is then reacted with 4-nitrophenyl isocyanate to form the desired N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, it has been studied for its potential use in treating diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide |
|---|---|
Formule moléculaire |
C26H19N3O4S2 |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
N-[(Z)-3-[4-(4-nitrophenyl)sulfanylanilino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H19N3O4S2/c30-25(18-5-2-1-3-6-18)28-24(17-23-7-4-16-34-23)26(31)27-19-8-12-21(13-9-19)35-22-14-10-20(11-15-22)29(32)33/h1-17H,(H,27,31)(H,28,30)/b24-17- |
Clé InChI |
TYASRDGVDXYBEF-ULJHMMPZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







